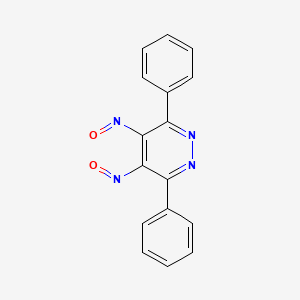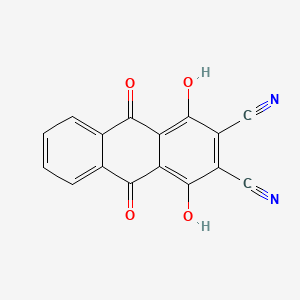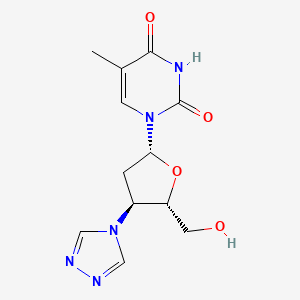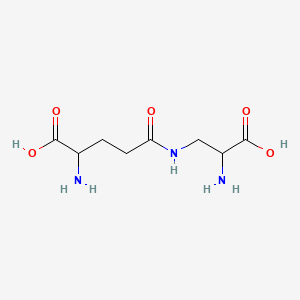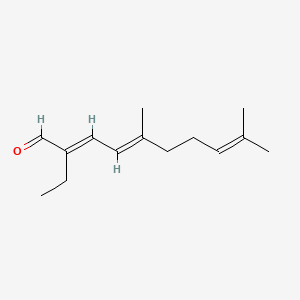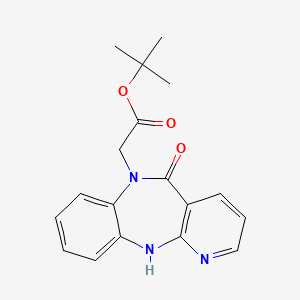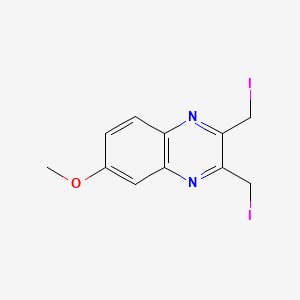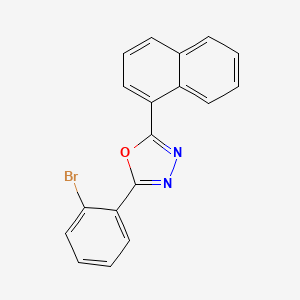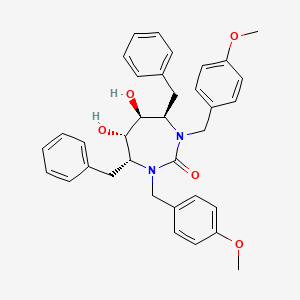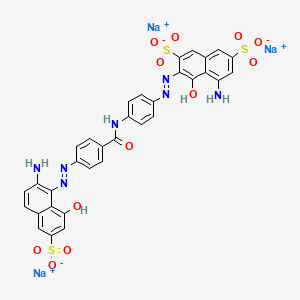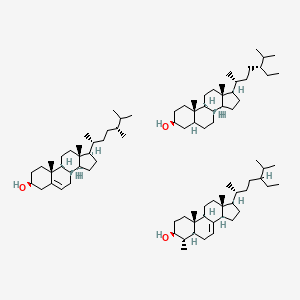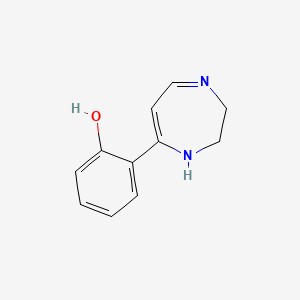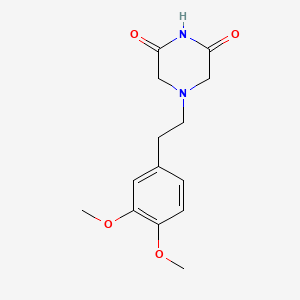
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione is a chemical compound that belongs to the class of piperazinediones It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenethyl group
准备方法
The synthesis of 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and a suitable piperazine derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反应分析
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
科学研究应用
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may inhibit or activate certain signaling pathways involved in disease progression.
相似化合物的比较
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,4-dimethoxyphenethylamine and its derivatives share structural similarities.
Uniqueness: The presence of the piperazinedione ring and the specific substitution pattern confer unique properties to this compound, making it distinct from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
22198-82-9 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-8-13(17)15-14(18)9-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,15,17,18) |
InChI 键 |
JECXVTBFHXMZLZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2CC(=O)NC(=O)C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



